N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine
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Overview
Description
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine is a synthetic organic compound that features a unique combination of a fluorinated cyclopentane ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-formyl-1,2-oxazole, using reagents like ammonium acetate and acetic anhydride under reflux conditions.
Fluorination of Cyclopentane:
Coupling Reaction: The final step involves the coupling of the fluorinated cyclopentane with the oxazole derivative. This can be done using a nucleophilic substitution reaction where the amine group of the oxazole derivative reacts with a suitable leaving group on the fluorinated cyclopentane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the fluorinated cyclopentane, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated cyclopentane derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of bioavailability, metabolic stability, and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecule, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2,2-trifluoro-N-methyl-1-phenylethanamine
- 3,5-Dimethyl-4-formyl-1,2-oxazole
- 2-Fluorocyclopentan-1-amine
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine is unique due to the combination of a fluorinated cyclopentane ring and an oxazole moiety. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The presence of fluorine can significantly alter the compound’s reactivity and interactions, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O/c1-7-9(8(2)15-14-7)6-13-11-5-3-4-10(11)12/h10-11,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQQQECVOGMLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCC2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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